

In-Depth Technical Guide: LYG-409 Target Engagement Studies

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Compound of Interest

Compound Name: LYG-409
Cat. No.: B15542169

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Introduction

LYG-409 is a potent, selective, and orally bioavailable GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] Molecular glue degraders are small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[3][4] This document provides a comprehensive technical overview of the target engagement studies for **LYG-409**, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **LYG-409** in various in vitro and in vivo studies.

Table 1: In Vitro Activity of **LYG-409**

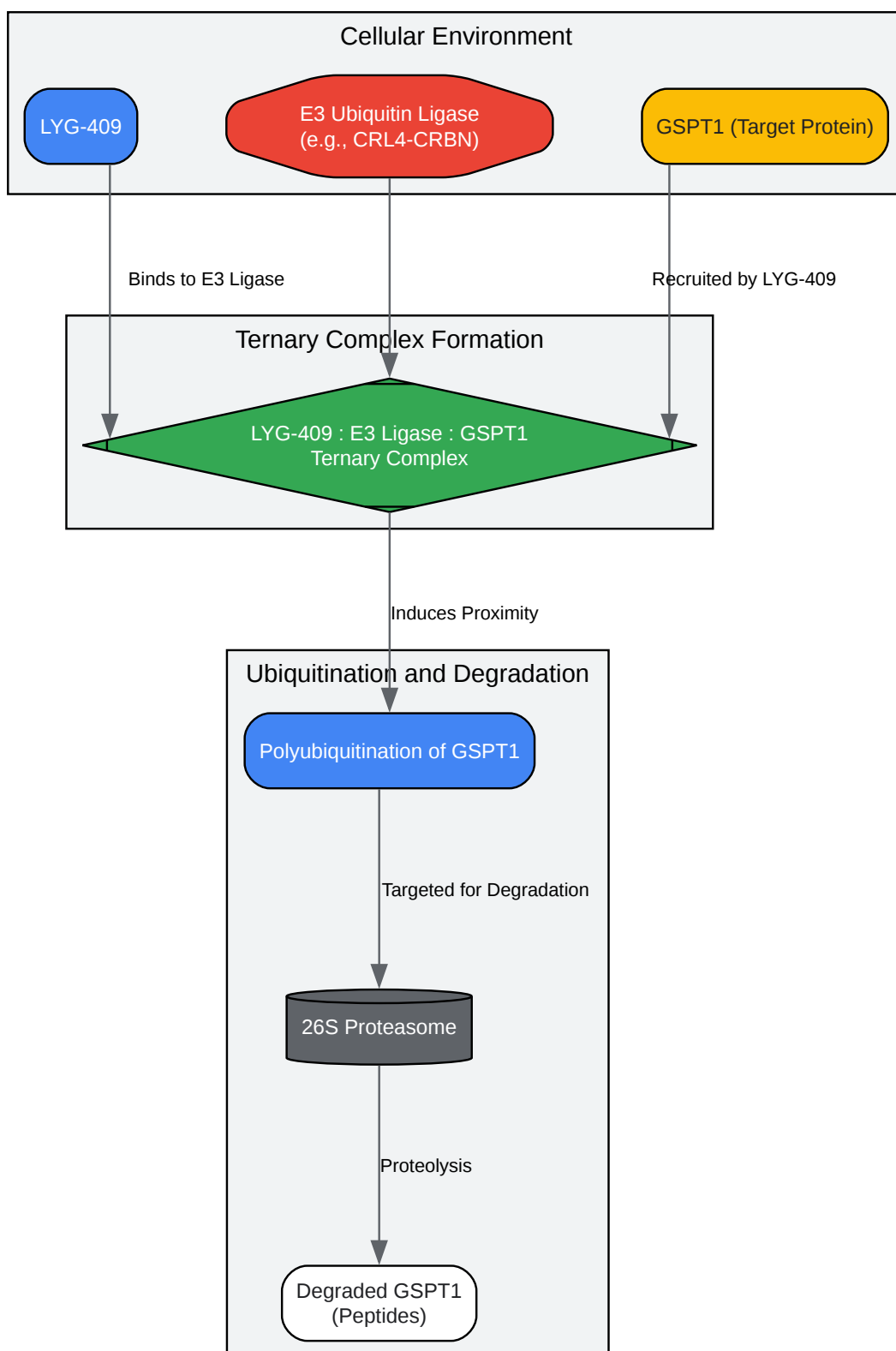
Cell Line	Assay Type	Parameter	Value (nM)	Reference
KG-1	Anti-proliferative	IC50	9.50 ± 0.71	[2][5]
KG-1	Degradation	DC50	7.87	[1][2][5]
MV4-11	Anti-proliferative	IC50	8	[1]
MV4-11	Degradation	DC50	16	[1]
Molm-13	Degradation	DC50	90	[1]

 Table 2: In Vivo Efficacy of **LYG-409** in Xenograft Models

Xenograft Model	Treatment Dose	Parameter	Value (%)	Reference
MV4-11 (Acute Myeloid Leukemia)	30 mg/kg	TGI	94.34	[2][5]
22Rv1 (Prostate Cancer)	60 mg/kg	TGI	104.49	[2][5]

Signaling Pathway

LYG-409 functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, GSPT1. The diagram below illustrates the proposed signaling pathway.



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Caption: Mechanism of GSPT1 degradation induced by **LYG-409**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target engagement of **LYG-409**.

Western Blot for GSPT1 Degradation

This protocol is used to determine the dose-dependent degradation of GSPT1 in cancer cell lines following treatment with **LYG-409**.

Materials:

- Cancer cell lines (e.g., KG-1, MV4-11)
- Cell culture medium and supplements
- **LYG-409**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-GSPT1, anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
- Compound Treatment: Treat cells with increasing concentrations of **LYG-409** (e.g., 0.1 nM to 10 μ M) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
- Cell Lysis:
 - Wash cells once with ice-cold PBS.
 - Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing intermittently.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification:
 - Collect the supernatant.
 - Determine the protein concentration using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations for all samples.
 - Add Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
- Protein Transfer: Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate with primary antibody against GSPT1 and a loading control overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Add ECL substrate and visualize the bands using a chemiluminescence imager.
 - Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control and vehicle-treated samples.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **LYG-409** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell line (e.g., MV4-11)
- Matrigel (optional)
- **LYG-409**
- Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Calipers
- Anesthetic

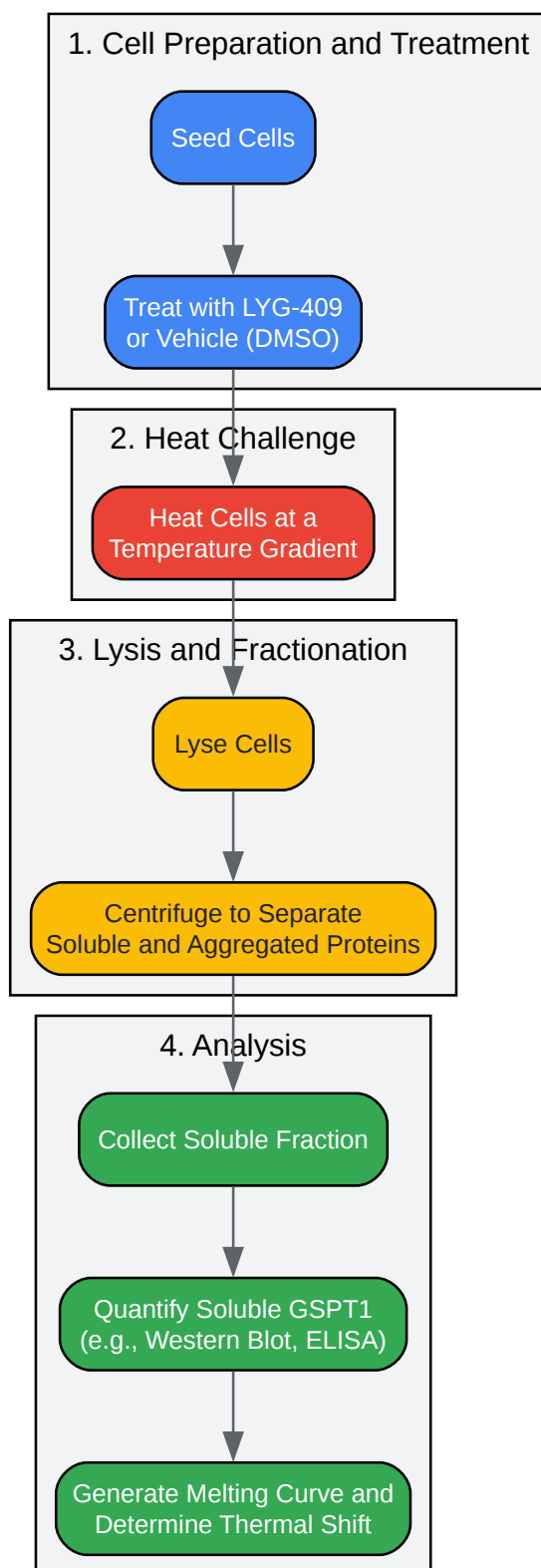
Procedure:

- Cell Preparation and Implantation:

- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in sterile PBS or a mixture with Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor mice for tumor formation.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer **LYG-409** at the desired dose(s) and schedule via the appropriate route (e.g., oral gavage).
 - Administer the vehicle to the control group.
- Tumor Measurement and Body Weight Monitoring:
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Data Analysis:
 - At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
 - Excise the tumors and measure their final weight.
 - Calculate the Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a cellular thermal shift assay (CETSA), a method that can be used to confirm direct target engagement of **LYG-409** with GSPT1 in a cellular context.



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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

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References

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